2-(Cyclohexylformamido)propanoic acid is a compound with the molecular formula CHN\O. It is categorized as an amino acid derivative due to the presence of both an amide and a carboxylic acid functional group. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and drug development. Its unique structure allows for potential applications in biological systems, making it a subject of interest for researchers.
This compound can be sourced from synthetic routes that involve the reaction of cyclohexylformamide with propanoic acid derivatives. It falls under the classification of amino acids and carboxylic acids, specifically as an amino acid derivative due to the presence of the amide functional group attached to a propanoic acid backbone. The compound is indexed under PubChem with the CID 1538556, which provides a comprehensive database entry detailing its properties and potential applications .
The synthesis of 2-(cyclohexylformamido)propanoic acid typically involves several steps that may include:
The molecular structure of 2-(cyclohexylformamido)propanoic acid consists of:
2-(Cyclohexylformamido)propanoic acid can participate in various chemical reactions:
The mechanism of action for 2-(cyclohexylformamido)propanoic acid primarily relates to its interaction with biological targets. As an amino acid derivative, it may influence protein synthesis or act as a precursor for biologically active compounds.
Research indicates that compounds similar to 2-(cyclohexylformamido)propanoic acid often exhibit significant biological activity, including anti-inflammatory effects and potential analgesic properties .
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used to characterize this compound's structure and confirm its purity .
2-(Cyclohexylformamido)propanoic acid has potential applications in various scientific fields:
Systematically named as 2-[(cyclohexylcarbonyl)amino]propanoic acid under IUPAC conventions (CAS: Not explicitly indexed; structural analog 103041-09-4 [9]), this molecule belongs to the N-acyl-α-amino acid subclass of carboxylic acid derivatives. Its core structure integrates two pharmacophoric elements: a propanoic acid group and a secondary amide linkage directly bonded to a cyclohexane ring. The stereogenic center at the C2 carbon permits (R)- and (S)-enantiomers, with the configuration significantly influencing biological activity profiles in derived compounds [4] [9].
Table 1: Structural Descriptors and Molecular Parameters
Characteristic | Value/Descriptor | Methodology |
---|---|---|
Core parent structure | N-acyl-α-amino acid | IUPAC classification |
Functional groups | Carboxyl, secondary amide, cycloalkyl | Spectroscopic analysis |
Molecular formula (analog) | C₁₀H₁₀N₂O₅ (nitrophenyl variant) | High-resolution MS [9] |
Characteristic vibrations | 1725 cm⁻¹ (C=O acid), 1650 cm⁻¹ (amide I) | IR spectroscopy [5] |
The cyclohexyl ring adopts predominantly a chair conformation, with the formamide group occupying equatorial or axial orientations depending on solvent polarity and temperature. Nuclear magnetic resonance studies of analogous N-cyclohexylformamides reveal distinct proton environments: cyclohexyl methine protons resonate near δ 3.7 ppm, while the formyl proton appears at δ 8.0-8.2 ppm in DMSO-d₆ [5] [7]. This conformational flexibility enables adaptive binding in biological matrices while maintaining metabolic stability relative to aromatic counterparts [4].
The synthetic exploration of formamide-modified propanoic acids originated in mid-20th century peptide mimetic research, with early methodologies relying on classical acylation techniques. Initial routes to compounds like N-cyclohexylformamide (CAS: 766-93-8) involved direct formylation of cyclohexylamine using ethyl formate or formic acid/acetic anhydride mixtures, producing moderate yields (50-65%) with significant racemization at chiral centers [5] [7]. The development of enantioselective variants emerged as a pivotal advancement during the 1980s, coinciding with the recognition of formamide groups as bioisosteres for peptide bonds in protease-stable analogs [8].
Table 2: Evolution of Synthetic Methodologies for Formamido Acid Derivatives
Time Period | Synthetic Approach | Key Innovation | Limitations |
---|---|---|---|
1950s-1970s | Direct acylations (acid chlorides) | Simple one-pot procedures | Racemization; low yields |
1980s-1990s | Enzymatic resolutions | Enantiopure products | Substrate specificity issues |
2000s-Present | Catalytic asymmetric formylations | Atom economy; chiral induction | Catalyst cost and availability |
Modern synthetic paradigms employ innovative catalysis strategies. Patent CN103664682A demonstrates the application of polyphosphoric acid in mediating cyclization-formylation sequences to access bicyclic formamido ketones [2], while WO2019120298A1 reveals microwave-assisted, enantioselective formyl transfer to sterically hindered amino acids using chiral palladium catalysts [4]. These advances have enabled the synthesis of complex derivatives like 2-[(3-nitrophenyl)formamido]propanoic acid (CAS: 103041-09-4) with enhanced stereocontrol and reduced environmental impact through minimized solvent consumption [9]. The historical trajectory thus reflects a continuous refinement toward sustainable, stereoselective methodologies that accommodate diverse structural variations.
2-(Cyclohexylformamido)propanoic acid derivatives occupy strategic importance in contemporary drug discovery due to their balanced amphiphilicity and structural mimicry of endogenous substrates. The cyclohexyl moiety enhances membrane permeability relative to planar aromatics, while the formamide linkage provides metabolic stability through resistance to enzymatic hydrolysis—critical for oral bioavailability optimization [4] [8]. This molecular framework has been exploited in designing enzyme inhibitors targeting metabolic and signaling pathways, particularly where conformational flexibility facilitates induced-fit binding.
The compound class demonstrates remarkable structural plasticity in molecular recognition events. As evidenced in patent WO2019120298A1, cyclohexylformamide derivatives serve as privileged scaffolds in developing indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for cancer immunotherapy, where the saturated ring system optimally occupies hydrophobic enzyme pockets while the amide carbonyl coordinates catalytic heme iron [4]. Similarly, cyclohexylformamide-containing compounds exhibit binding to dehydrogenase enzymes like alcohol dehydrogenase 1C (ADH1C) through formyl oxygen coordination to the zinc ion within the catalytic site [8]. This dual capacity for hydrophobic interactions and directed hydrogen bonding underpins their utility in targeting structurally diverse proteins.
Current research leverages these compounds in fragment-based drug discovery (FBDD), capitalizing on their favorable ligand efficiency metrics. The 2025 Drug Discovery Chemistry conference highlights the integration of such chiral carboxylic acid derivatives into covalent inhibitor platforms, particularly targeting cysteine proteases through α,β-unsaturated variants [3]. Furthermore, their application in peptide backbone modification features prominently in next-generation therapeutics showcased at Discovery & Development US 2025, where cyclohexylformamide isosteres replace labile peptide bonds in macrocyclic immunosuppressants and kinase inhibitors [6]. This expanding role underscores the compound’s significance in addressing contemporary challenges in druggability and therapeutic targeting.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1